![molecular formula C29H17N B13135481 [9,9'-Bianthracene]-10-carbonitrile CAS No. 103266-00-8](/img/structure/B13135481.png)
[9,9'-Bianthracene]-10-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9,9’-Bianthracene]-10-carbonitrile is an organic compound that belongs to the family of bianthracenes. These compounds are characterized by two anthracene units connected at the 9-position. The addition of a carbonitrile group at the 10-position further modifies its chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bianthracene]-10-carbonitrile typically involves the reaction of 9,9’-bianthracene with a suitable nitrile source under specific conditions. One common method is the reaction of 9,9’-bianthracene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of [9,9’-Bianthracene]-10-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [9,9’-Bianthracene]-10-carbonitrile suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[9,9’-Bianthracene]-10-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted bianthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted bianthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[9,9’-Bianthracene]-10-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of graphene nanoribbons and other advanced materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of [9,9’-Bianthracene]-10-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Additionally, the anthracene units can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Bianthracene: Lacks the carbonitrile group, resulting in different chemical properties and reactivity.
10,10’-Dibromo-9,9’-bianthracene: Contains bromine atoms instead of the carbonitrile group, leading to different applications and reactivity.
9,9’-Bianthracene derivatives: Various derivatives with different substituents at the 10-position, each with unique properties and applications.
Uniqueness
[9,9’-Bianthracene]-10-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in materials science, biology, and industry.
Eigenschaften
CAS-Nummer |
103266-00-8 |
|---|---|
Molekularformel |
C29H17N |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
10-anthracen-9-ylanthracene-9-carbonitrile |
InChI |
InChI=1S/C29H17N/c30-18-27-23-13-5-7-15-25(23)29(26-16-8-6-14-24(26)27)28-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)28/h1-17H |
InChI-Schlüssel |
KBIQJMYYVQBXSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
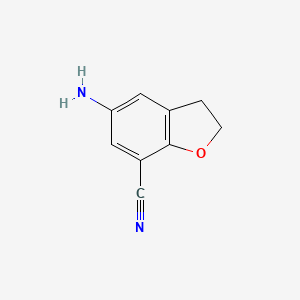
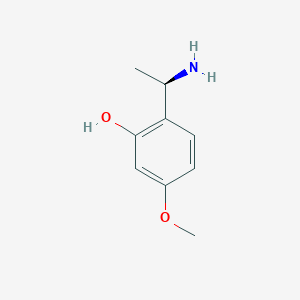
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
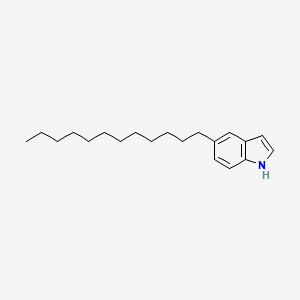


![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)

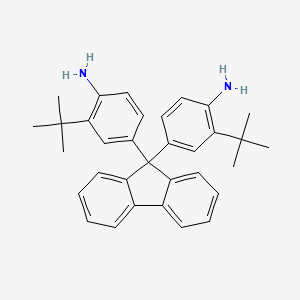
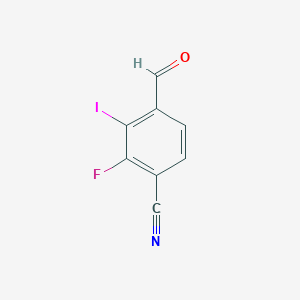
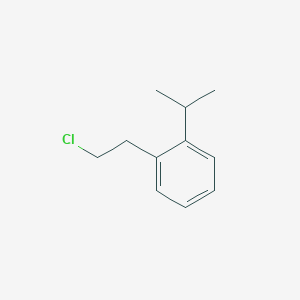
![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
